An In-Depth Technical Guide to 1-(3,5-Bis(benzyloxy)phenyl)pentan-1-ol: Molecular Structure, Properties, and Potential Applications
An In-Depth Technical Guide to 1-(3,5-Bis(benzyloxy)phenyl)pentan-1-ol: Molecular Structure, Properties, and Potential Applications
This technical guide provides a comprehensive overview of 1-(3,5-bis(benzyloxy)phenyl)pentan-1-ol, a benzylic alcohol of interest in medicinal chemistry and materials science. This document delves into its molecular structure, physicochemical properties, a proposed synthetic pathway, and potential applications, offering valuable insights for researchers, scientists, and professionals in drug development.
Molecular Structure and Characterization
1-(3,5-Bis(benzyloxy)phenyl)pentan-1-ol is a secondary alcohol featuring a central phenyl ring substituted with two benzyloxy groups at the meta positions and a 1-hydroxypentyl group. The presence of the chiral center at the carbinol carbon suggests the existence of two enantiomers.
Molecular Formula: C₂₅H₂₈O₃[1]
CAS Number: 87086-45-1[1]
The structure combines the rigidity of the aromatic rings with the flexibility of the pentyl chain and the reactive hydroxyl group. The two bulky benzyloxy groups significantly influence the molecule's steric and electronic properties, which in turn dictate its reactivity and potential biological interactions.
// Central Phenyl Ring C1 [label="C", pos="0,0!"]; C2 [label="C", pos="1.2,0.7!"]; C3 [label="C", pos="1.2,2.1!"]; C4 [label="C", pos="0,2.8!"]; C5 [label="C", pos="-1.2,2.1!"]; C6 [label="C", pos="-1.2,0.7!"];
// Pentan-1-ol group C_alpha [label="C", pos="-2.6,0!"]; O_alpha [label="O", pos="-3.5,-0.7!"]; H_alpha [label="H", pos="-4.2,-0.4!"]; H_calpha [label="H", pos="-2.9,0.7!"]; C_beta [label="C", pos="-3.5, -1.8!"]; C_gamma [label="C", pos="-4.8, -1.1!"]; C_delta [label="C", pos="-5.7, -2.2!"]; C_epsilon [label="C", pos="-7.0, -1.5!"]; H1_beta [label="H", pos="-3.2, -2.5!"]; H2_beta [label="H", pos="-4.2, -2.2!"]; H1_gamma [label="H", pos="-5.1, -0.4!"]; H2_gamma [label="H", pos="-4.4, -0.7!"]; H1_delta [label="H", pos="-5.4, -2.9!"]; H2_delta [label="H", pos="-6.4, -2.6!"]; H1_epsilon [label="H", pos="-7.3, -0.8!"]; H2_epsilon [label="H", pos="-6.6, -1.1!"]; H3_epsilon [label="H", pos="-7.7, -2.0!"];
// Benzyloxy groups O1 [label="O", pos="2.4,0!"]; C7 [label="C", pos="3.6,0.7!"]; Bz1_C1 [label="C", pos="4.8,0!"]; Bz1_C2 [label="C", pos="6.0,0.7!"]; Bz1_C3 [label="C", pos="7.2,0!"]; Bz1_C4 [label="C", pos="7.2,-1.4!"]; Bz1_C5 [label="C", pos="6.0,-2.1!"]; Bz1_C6 [label="C", pos="4.8,-1.4!"];
O2 [label="O", pos="-2.4,2.8!"]; C8 [label="C", pos="-3.6,2.1!"]; Bz2_C1 [label="C", pos="-4.8,2.8!"]; Bz2_C2 [label="C", pos="-6.0,2.1!"]; Bz2_C3 [label="C", pos="-7.2,2.8!"]; Bz2_C4 [label="C", pos="-7.2,4.2!"]; Bz2_C5 [label="C", pos="-6.0,4.9!"]; Bz2_C6 [label="C", pos="-4.8,4.2!"];
// Aromatic hydrogens H2 [label="H", pos="2.1,2.6!"]; H4 [label="H", pos="0,3.8!"]; H6 [label="H", pos="-2.1,0.2!"];
// Edges C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1; C1 -- C_alpha; C_alpha -- O_alpha; O_alpha -- H_alpha; C_alpha -- H_calpha; C_alpha -- C_beta; C_beta -- C_gamma; C_gamma -- C_delta; C_delta -- C_epsilon; C_beta -- H1_beta; C_beta -- H2_beta; C_gamma -- H1_gamma; C_gamma -- H2_gamma; C_delta -- H1_delta; C_delta -- H2_delta; C_epsilon -- H1_epsilon; C_epsilon -- H2_epsilon; C_epsilon -- H3_epsilon;
C2 -- O1; O1 -- C7; C7 -- Bz1_C1; Bz1_C1 -- Bz1_C2; Bz1_C2 -- Bz1_C3; Bz1_C3 -- Bz1_C4; Bz1_C4 -- Bz1_C5; Bz1_C5 -- Bz1_C6; Bz1_C6 -- Bz1_C1;
C5 -- O2; O2 -- C8; C8 -- Bz2_C1; Bz2_C1 -- Bz2_C2; Bz2_C2 -- Bz2_C3; Bz2_C3 -- Bz2_C4; Bz2_C4 -- Bz2_C5; Bz2_C5 -- Bz2_C6; Bz2_C6 -- Bz2_C1;
C3 -- H2; C4 -- H4; C6 -- H6; }
3,5-Dihydroxybenzoic acid + Benzyl chloride --(K₂CO₃, Acetone)--> 3,5-Bis(benzyloxy)benzoic acid 3,5-Bis(benzyloxy)benzoic acid --(1. SOCl₂, 2. LiAlH(OtBu)₃)--> 3,5-Bis(benzyloxy)benzaldehyde
1-Bromobutane + Mg --(Dry Ether)--> Butylmagnesium bromide (Grignard Reagent) 3,5-Bis(benzyloxy)benzaldehyde + Butylmagnesium bromide --(1. Dry Ether, 2. H₃O⁺)--> 1-(3,5-Bis(benzyloxy)phenyl)pentan-1-ol
Caption: Proposed synthetic workflow.
Detailed Experimental Protocol (Grignard Reaction):
Materials:
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3,5-Bis(benzyloxy)benzaldehyde
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Magnesium turnings
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1-Bromobutane
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Anhydrous diethyl ether
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Saturated aqueous ammonium chloride solution
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Anhydrous sodium sulfate
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Standard laboratory glassware (three-neck round-bottom flask, dropping funnel, reflux condenser)
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Inert atmosphere (Nitrogen or Argon)
Procedure:
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Preparation of the Grignard Reagent:
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Under an inert atmosphere, add magnesium turnings to a flame-dried three-neck round-bottom flask equipped with a reflux condenser and a dropping funnel.
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Add a small volume of anhydrous diethyl ether to cover the magnesium.
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Dissolve 1-bromobutane in anhydrous diethyl ether and add it to the dropping funnel.
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Add a small portion of the 1-bromobutane solution to the magnesium. The reaction should initiate, indicated by bubbling and a gentle reflux. If the reaction does not start, gentle warming or the addition of a small crystal of iodine may be necessary.
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Once the reaction has started, add the remaining 1-bromobutane solution dropwise at a rate that maintains a gentle reflux.
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After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.
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-
Reaction with the Aldehyde:
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Dissolve 3,5-bis(benzyloxy)benzaldehyde in anhydrous diethyl ether and add it to the dropping funnel.
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Cool the Grignard reagent solution in an ice bath.
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Add the aldehyde solution dropwise to the stirred Grignard reagent. A precipitate will form.
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After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours.
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Workup and Purification:
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Cool the reaction mixture in an ice bath and slowly quench the reaction by the dropwise addition of a saturated aqueous ammonium chloride solution.
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Separate the organic layer and extract the aqueous layer with diethyl ether.
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Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
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Remove the solvent under reduced pressure to obtain the crude product.
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Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure 1-(3,5-bis(benzyloxy)phenyl)pentan-1-ol.
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Spectroscopic Characterization (Predicted)
While experimental spectra are not available, the expected spectroscopic features can be predicted based on the molecule's structure.
| Spectroscopy | Predicted Peaks and Features |
| ¹H NMR | ~0.9 ppm (t, 3H): Terminal methyl group of the pentyl chain. ~1.3-1.8 ppm (m, 6H): Methylene protons of the pentyl chain. ~3.4-3.6 ppm (br s, 1H): Hydroxyl proton (exchangeable with D₂O). ~4.6-4.8 ppm (t, 1H): Methine proton of the carbinol group. ~5.1 ppm (s, 4H): Methylene protons of the two benzyloxy groups. ~6.5-6.7 ppm (m, 3H): Protons on the central phenyl ring. ~7.2-7.5 ppm (m, 10H): Protons on the two benzyl phenyl rings. |
| ¹³C NMR | ~14 ppm: Terminal methyl carbon of the pentyl chain. ~22-38 ppm: Methylene carbons of the pentyl chain. ~70 ppm: Methylene carbons of the benzyloxy groups. ~75 ppm: Methine carbon of the carbinol group. ~100-105 ppm: Carbons on the central phenyl ring ortho to the pentanol substituent. ~115-120 ppm: Carbon on the central phenyl ring para to the pentanol substituent. ~127-129 ppm: Carbons of the benzyl phenyl rings. ~137 ppm: Quaternary carbons of the benzyl phenyl rings attached to the methylene group. ~145 ppm: Quaternary carbon on the central phenyl ring attached to the pentanol group. ~160 ppm: Quaternary carbons on the central phenyl ring attached to the oxygen atoms. |
| IR (Infrared) | ~3600-3200 cm⁻¹ (broad): O-H stretch of the alcohol. [1]~3100-3000 cm⁻¹: Aromatic C-H stretch. ~3000-2850 cm⁻¹: Aliphatic C-H stretch. ~1600, 1495, 1450 cm⁻¹: Aromatic C=C stretching. ~1250-1000 cm⁻¹: C-O stretching of the alcohol and ethers. |
| Mass Spec. | [M]+: The molecular ion peak would be expected at m/z 390.51. [M-H₂O]+: A significant peak corresponding to the loss of water. [M-C₅H₁₁]+: A peak corresponding to the loss of the pentyl group. m/z 91: A prominent peak corresponding to the benzyl cation (C₇H₇⁺). |
Potential Applications in Drug Discovery and Materials Science
While specific biological activities of 1-(3,5-bis(benzyloxy)phenyl)pentan-1-ol have not been reported, the structural motif of bis(benzyloxy)phenyl is present in various biologically active molecules, suggesting potential avenues for research.
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Anticancer Research: The bis(benzyloxy)phenyl scaffold has been incorporated into compounds designed as inhibitors of enzymes involved in cancer progression. For instance, 4,6-bis(benzyloxy)-3-phenylbenzofuran has been identified as a novel inhibitor of Pin1, an enzyme overexpressed in many cancers, including hepatocellular carcinoma. [2]This suggests that 1-(3,5-bis(benzyloxy)phenyl)pentan-1-ol could serve as a scaffold or intermediate for the synthesis of novel anticancer agents.
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Neuroprotective Agents: Benzyloxy benzamide derivatives have been discovered as potent neuroprotective agents against ischemic stroke. [3]These compounds act by disrupting protein-protein interactions implicated in neuronal damage. The presence of the benzyloxy groups in 1-(3,5-bis(benzyloxy)phenyl)pentan-1-ol makes it a molecule of interest for the design of new neuroprotective compounds.
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Multifunctional Agents for Neurodegenerative Diseases: A series of 2-(4-(benzyloxy)-5-(hydroxyl) phenyl) benzothiazole derivatives have been designed as multifunctional agents for the treatment of Parkinson's disease, exhibiting potent and selective MAO-B inhibitory activity and antioxidant effects. [4]This highlights the potential of the benzyloxy phenyl moiety in developing therapies for complex neurodegenerative disorders.
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Materials Science: The rigid aromatic core and the flexible side chains of this molecule could be of interest in the design of liquid crystals or other functional materials. The hydroxyl group provides a site for further chemical modification to tailor its properties.
Conclusion and Future Directions
1-(3,5-Bis(benzyloxy)phenyl)pentan-1-ol is a structurally interesting molecule with potential for further investigation. While detailed experimental data is currently limited in the public domain, this guide provides a solid foundation for its synthesis, characterization, and exploration of its potential applications. Future research should focus on the experimental validation of the proposed synthesis and a thorough investigation of its spectroscopic and physicochemical properties. Furthermore, screening for biological activity, particularly in the areas of oncology and neuropharmacology, is warranted to uncover its therapeutic potential. The chiral nature of the molecule also invites studies into the stereoselective synthesis and differential biological activities of its enantiomers.
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